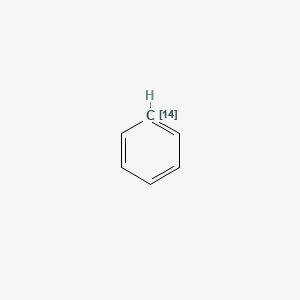
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with chlorine, methyl, and methylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2,5-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Formation of 3-chloro-1-methyl-4-(methylamino)-1H-pyrrole.
Substitution: Formation of 3-substituted pyrrole derivatives.
科学研究应用
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in bacterial cell wall synthesis, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-1-methyl-1H-pyrrole-2,5-dione
- 4-Methylamino-1H-pyrrole-2,5-dione
- 3-Chloro-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
3-Chloro-1-methyl-4-(methylamino)-1H-pyrrole-2,5-dione is unique due to the presence of both chlorine and methylamino groups on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
18241-76-4 |
|---|---|
分子式 |
C6H7ClN2O2 |
分子量 |
174.58 g/mol |
IUPAC 名称 |
3-chloro-1-methyl-4-(methylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-8-4-3(7)5(10)9(2)6(4)11/h8H,1-2H3 |
InChI 键 |
XMKOVNALODKLRL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=O)N(C1=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
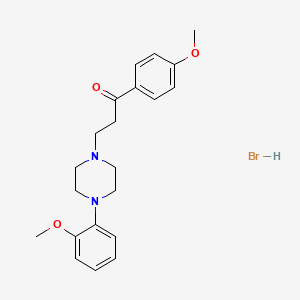

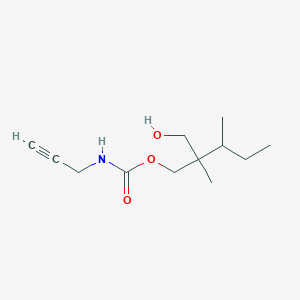
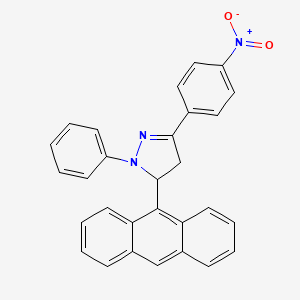
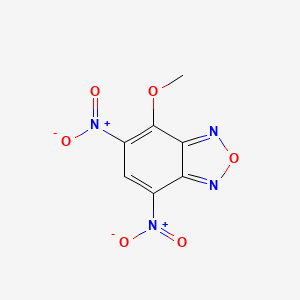
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
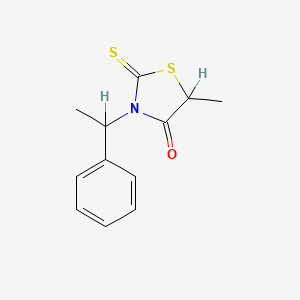
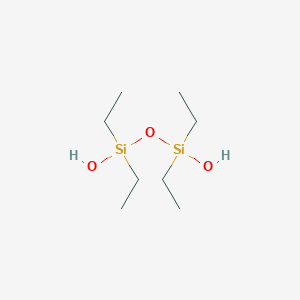
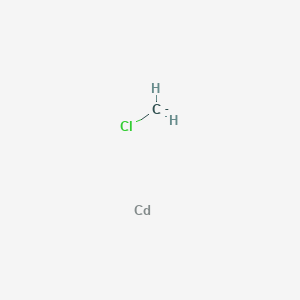

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

